![molecular formula C22H23ClF2N4O2 B10915196 1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011396-59-0](/img/structure/B10915196.png)
1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of various functional groups, such as the pyrazole and pyridine rings, along with the difluoromethoxy and cyclopropyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Introduction of the butyl and cyclopropyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Incorporation of the difluoromethoxy and chloro substituents: These can be introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethoxybenzene and chlorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer due to its ability to inhibit specific kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of 1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-[3-chloro-4-(trifluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1-butyl-N-[3-chloro-4-(methoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the difluoromethoxy group, which can enhance its binding affinity and selectivity towards specific kinases. This structural feature may also improve the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.
Biological Activity
1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, a pyrazolo-pyridine derivative, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article synthesizes recent findings on its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20ClF2N3O
- Molecular Weight : 373.82 g/mol
- CAS Number : 1011396-59-0
This compound is characterized by a pyrazolo[3,4-b]pyridine core, which is known for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. The research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Inhibition of COX Enzymes
A study assessed the inhibitory effects of various pyrazolo derivatives on COX enzymes. The results showed that certain derivatives exhibited significant inhibition of COX-1 and COX-2, with half-maximal inhibitory concentration (IC50) values reported as follows:
Compound | IC50 (COX-1) | IC50 (COX-2) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 μM | 0.04 μM |
The exact IC50 values for the target compound were not specified in the available literature; however, the trend indicates that similar compounds exhibit potent anti-inflammatory effects comparable to established drugs like celecoxib.
The mechanism by which this compound exerts its anti-inflammatory effects may involve the modulation of nitric oxide (NO) production and inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are pivotal in inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications to the pyrazolo core and substituents have been shown to influence potency and selectivity towards COX enzymes.
Key Findings in SAR Studies
- Substituent Variability : The presence of difluoromethoxy and chloro groups significantly enhances anti-inflammatory activity.
- Core Modifications : Alterations in the cyclopropyl moiety can affect binding affinity to target enzymes.
- Comparative Analysis : Other pyrazolo derivatives with similar modifications have demonstrated varied biological activities, emphasizing the importance of structural nuances.
Case Studies
Several case studies have explored the efficacy of pyrazolo derivatives in vivo:
-
Carrageenan-Induced Paw Edema Model :
- The compound was tested for its ability to reduce edema in rat models.
- Results indicated a significant reduction in paw swelling compared to control groups.
-
Cotton Pellet-Induced Granuloma Test :
- This model assessed chronic inflammation.
- Compounds similar to the target showed reduced granuloma formation, suggesting effective modulation of chronic inflammatory responses.
Properties
CAS No. |
1011396-59-0 |
---|---|
Molecular Formula |
C22H23ClF2N4O2 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23ClF2N4O2/c1-3-4-9-29-20-19(12(2)28-29)15(11-17(27-20)13-5-6-13)21(30)26-14-7-8-18(16(23)10-14)31-22(24)25/h7-8,10-11,13,22H,3-6,9H2,1-2H3,(H,26,30) |
InChI Key |
UAYNEEGHLOMCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)OC(F)F)Cl |
Origin of Product |
United States |
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